molecular formula C12H17F2NO4 B2745298 2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid CAS No. 2241138-67-8

2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

Cat. No.: B2745298
CAS No.: 2241138-67-8
M. Wt: 277.268
InChI Key: DFZGHIUZOKPDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound (CAS: 2241138-67-8, molecular formula: C₁₁H₁₅F₂NO₅, molecular weight: 279.24) features a strained azabicyclo[4.1.0]heptane core with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 7-position .

Properties

IUPAC Name

7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-5-4-6(9(16)17)7-8(15)12(7,13)14/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZGHIUZOKPDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid, often referred to as a bicyclic compound, has garnered attention for its unique structural features and potential biological activities. Its molecular formula is C12H17F2NO4C_{12}H_{17}F_{2}NO_{4} with a molecular weight of approximately 277.27 g/mol. The compound is characterized by the presence of fluorine atoms, which can significantly influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The structural representation of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C12H17F2NO4
Molecular Weight 277.27 g/mol
CAS Number 2241138-67-8
Purity 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorinated structure enhances binding affinity due to increased hydrophobic interactions and potential electrostatic interactions with target sites. Research indicates that such compounds can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

A study examining the antimicrobial properties of related bicyclic compounds demonstrated that modifications in the structure, such as fluorination and the introduction of protecting groups like tert-butoxycarbonyl (Boc), can enhance bioactivity against certain pathogens. This suggests that this compound may exhibit similar properties.

Neurotransmitter Modulation

Research on structurally similar compounds has shown potential in modulating neurotransmitter systems, particularly in the context of neurological disorders. The bicyclic framework may facilitate interactions with neurotransmitter receptors, influencing synaptic transmission and plasticity.

Case Study 1: Synthesis and Evaluation

A synthesis study focused on the production of this compound highlighted its utility as a building block for more complex molecules used in drug development. The study reported successful synthesis routes that maintained high yields and purity levels, allowing for further biological evaluation.

Case Study 2: Structure-Activity Relationship (SAR)

In a SAR analysis involving fluorinated bicyclic compounds, researchers explored how variations in substituents affected biological activity. The findings indicated that the presence of fluorine atoms significantly increased binding affinity to target proteins, leading to enhanced biological responses.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Notable Activities
(1R,3S,6S)-2-(tert-butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acidBicyclic structure with Boc groupAntimicrobial properties
1-Aminobicyclo[2.2.1]heptaneLacks protective Boc groupNeurotransmitter modulation
3-Hydroxyazabicyclo[3.3.0]octaneHydroxyl substitutionPotential antitumor activity

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Core Structure Substituents CAS Number Molecular Formula Molecular Weight
2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid Azabicyclo[4.1.0]heptane Boc (C-2), 7,7-difluoro, COOH (C-5) 2241138-67-8 C₁₁H₁₅F₂NO₅ 279.24
5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid Azabicyclo[4.1.0]heptane Boc (C-5), 2-oxa, 7,7-difluoro, COOH (C-4) 1822535-60-3 C₁₁H₁₅F₂NO₅ 279.24
3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid Bicyclo[2.2.2]octene Boc (C-3), COOH (C-2), double bond (C-5) N/A C₁₄H₂₁NO₄ 267.15
2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid (non-fluorinated analog) Azabicyclo[4.1.0]heptane Boc (C-2), COOH (C-5) 1239421-67-0 C₁₂H₁₉NO₄ 265.28

Key Observations :

  • Fluorine Substitution: The 7,7-difluoro substitution in the target compound and its oxa-analog (CAS: 1822535-60-3) enhances metabolic stability and electronegativity compared to non-fluorinated analogs like CAS 1239421-67-0 .

Commercial Availability and Cost

Compound Vendor Price (1g) Availability
Target Compound (CAS 2241138-67-8) CymitQuimica Inquire Discontinued
2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid Enamine Ltd $125 In stock

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.